molecular formula C23H20FN5O B10926749 5-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10926749
M. Wt: 401.4 g/mol
InChI Key: MRNSVFIWBIKRHK-UHFFFAOYSA-N
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Description

5-[(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL]-1-(4-FLUOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a pyrazolopyrimidine core, a fluorophenyl group, and a dihydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL]-1-(4-FLUOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Dihydroisoquinoline Moiety: This step involves the alkylation of the pyrazolopyrimidine core with a dihydroisoquinoline derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the pyrazolopyrimidine core, potentially yielding dihydropyrazolopyrimidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydropyrazolopyrimidine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-[(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL]-1-(4-FLUOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to certain protein kinases, inhibiting their activity and thereby modulating cellular signaling pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dihydroisoquinoline moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Molecules containing the fluorophenyl group but with different core structures.

    Dihydroisoquinoline Derivatives: Compounds with the dihydroisoquinoline moiety but different overall structures.

Uniqueness

5-[(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL]-1-(4-FLUOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to its combination of the pyrazolopyrimidine core, fluorophenyl group, and dihydroisoquinoline moiety. This unique structure imparts specific pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20FN5O

Molecular Weight

401.4 g/mol

IUPAC Name

5-[(3,3-dimethyl-4H-isoquinolin-1-yl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H20FN5O/c1-23(2)11-15-5-3-4-6-18(15)20(27-23)13-28-14-25-21-19(22(28)30)12-26-29(21)17-9-7-16(24)8-10-17/h3-10,12,14H,11,13H2,1-2H3

InChI Key

MRNSVFIWBIKRHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)C

Origin of Product

United States

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